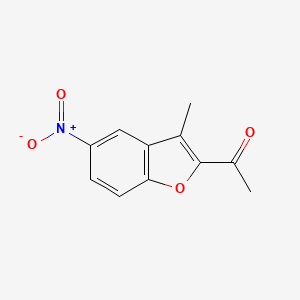
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitro group and a methyl group in the benzofuran ring enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
The synthesis of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone typically involves the nitration of benzofuran derivatives followed by specific functional group modifications. One common method includes the radical nitration and annulation starting from 2-(alkyn-1-yl)phenols . The reaction is catalyzed by silver(I) and involves tert-butyl nitrite as the nitrating agent. This method yields moderate to high amounts of the desired product.
Analyse Des Réactions Chimiques
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by the nitro group.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions include amino derivatives and substituted benzofurans.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its antibacterial and anti-tumor activities.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The biological activities of 1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone are primarily attributed to its ability to interact with cellular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . The compound’s mechanism of action involves the generation of reactive oxygen species and the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-5-nitrobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:
1-(5-Nitro-1-benzofuran-2-yl)ethanone: Similar structure but lacks the methyl group, which affects its reactivity and biological activity.
3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the nitro group, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
1-(3-methyl-5-nitro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO4/c1-6-9-5-8(12(14)15)3-4-10(9)16-11(6)7(2)13/h3-5H,1-2H3 |
Clé InChI |
NQZJBSCHUIIAHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


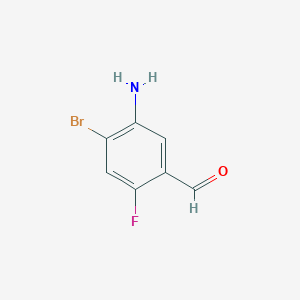
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
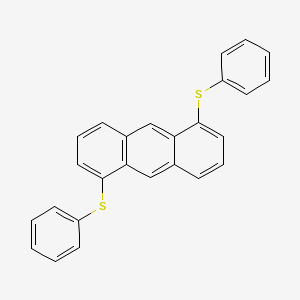
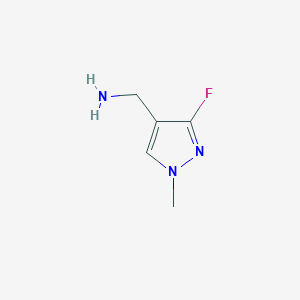
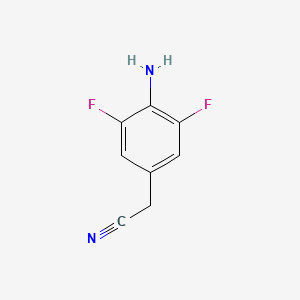

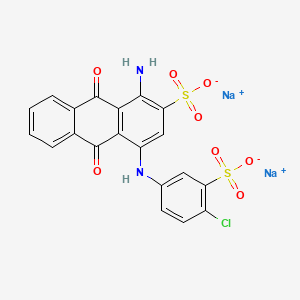
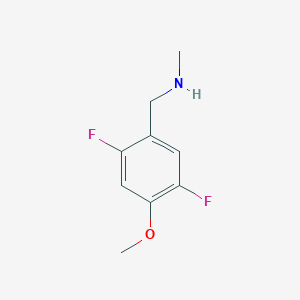
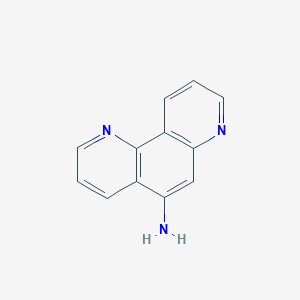

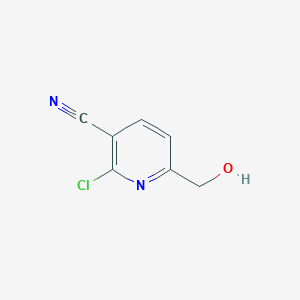
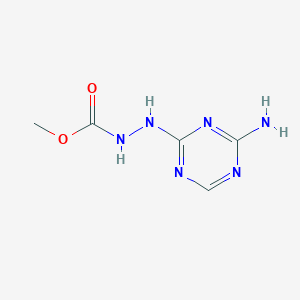
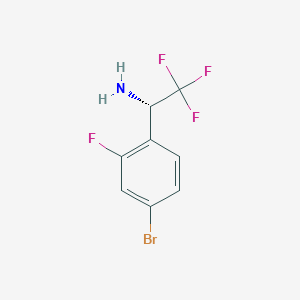
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)
